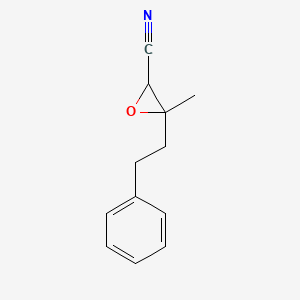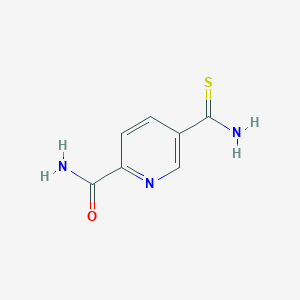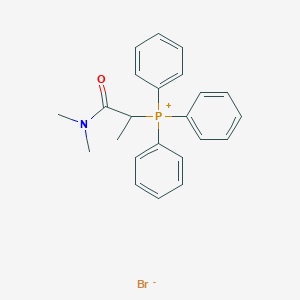
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate: is a synthetic organic compound with the molecular formula C19H30N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of high-purity reagents and solvents, and the reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate
- tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- tert-Butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
Uniqueness: tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the benzyl and dimethyl groups contribute to its lipophilicity and ability to cross biological membranes .
Eigenschaften
Molekularformel |
C19H30N2O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-15(2)21(12-16-9-7-6-8-10-16)13-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI-Schlüssel |
UCWSKARTULHLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)






![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)


